![molecular formula C13H16Br2O B119324 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 104483-05-8](/img/structure/B119324.png)
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
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Overview
Description
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as DBMP, is a chemical compound that has been extensively studied for its applications in scientific research. DBMP is a synthetic organic compound that is primarily used as a reagent in organic synthesis. Its unique chemical structure has made it an important tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is not fully understood. However, it is believed to act as a halogenating agent, meaning that it is capable of introducing halogens (such as bromine) into organic compounds. This property makes it useful in a variety of chemical reactions.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity levels. It is not known to have any significant effects on human health.
Advantages and Limitations for Lab Experiments
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has several advantages as a reagent in lab experiments. Its unique chemical structure makes it useful in a variety of reactions, and it is relatively easy to synthesize. However, it also has some limitations. It can be difficult to handle due to its high reactivity, and it is not always readily available.
Future Directions
There are several potential future directions for research involving 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is in the development of new pharmaceuticals and agrochemicals. This compound's unique chemical structure makes it a valuable tool in the synthesis of these compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in other chemical reactions. Finally, new synthesis methods for this compound may also be developed, potentially making it easier to handle and more widely available.
Synthesis Methods
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is typically synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-isobutylacetophenone with bromine to form 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. This intermediate product is then reacted with sodium hydroxide to form this compound.
Scientific Research Applications
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has a wide range of applications in scientific research. One of its primary uses is as a reagent in organic synthesis. It is commonly used in the preparation of ketones and aldehydes, as well as in the synthesis of other organic compounds. This compound has also been used in the development of new pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIRVKFCUIHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545812 |
Source
|
Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104483-05-8 |
Source
|
Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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